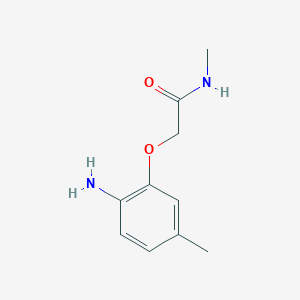

2-(2-amino-5-methylphenoxy)-N-methylacetamide

Description

Properties

IUPAC Name |

2-(2-amino-5-methylphenoxy)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-3-4-8(11)9(5-7)14-6-10(13)12-2/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEHYEGRECLEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-5-methylphenoxy)-N-methylacetamide typically involves the reaction of 2-amino-5-methylphenol with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-5-methylphenoxy)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The amino and phenoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. The reactions are performed under controlled temperature and pressure.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents. The reactions are conducted in the presence of suitable catalysts and solvents.

Major Products Formed

Oxidation: Quinones, phenolic derivatives, and other oxidized products.

Reduction: Amines, alcohols, and other reduced derivatives.

Substitution: Substituted phenoxyacetamides and related compounds.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 2-(2-amino-5-methylphenoxy)-N-methylacetamide includes an amino group, a methylacetamide moiety, and a phenoxy group. These functional groups contribute to its reactivity and biological activity. The compound can be synthesized through various chemical reactions, including acylation and substitution reactions.

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound is being investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structural features may provide avenues for modifications that enhance efficacy and reduce toxicity.

- Therapeutic Effects : Research has shown that derivatives of this compound exhibit promising therapeutic effects against various diseases, including cancer and bacterial infections.

2. Biological Activity

-

Antimicrobial Properties : Studies have indicated that this compound displays antimicrobial activity against several bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL P. aeruginosa 64 µg/mL -

Anticancer Activity : In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines. A focused library screening revealed significant antiproliferative effects against melanoma cells:

Compound EC50 (µM) IC50 (µM) Compound 1 1.24 0.88 Compound 2 0.75 0.60

3. Enzyme Inhibition

- The compound has been studied for its ability to inhibit specific enzymes relevant to metabolic disorders. For example, it has shown potential as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1, which plays a role in glucose metabolism and obesity management.

Case Studies

1. Melanoma Treatment

- A study investigated the effects of various piperidine derivatives on A375 melanoma cells, noting that compounds similar to this compound induced significant senescence-like changes without substantial cytotoxicity to normal cells.

2. Metabolic Disorders

- Another investigation focused on the compound's role as an inhibitor of enzymes involved in metabolic pathways related to type 2 diabetes and obesity. Results indicated effective reduction in enzyme activity, suggesting therapeutic applications in managing these conditions.

Mechanism of Action

The mechanism of action of 2-(2-amino-5-methylphenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analog: 2-(4-Aminophenyl)-N-methylacetamide

- Molecular formula : C₁₀H₁₂N₂O .

- Key differences: The amino group is at the 4-position of the phenyl ring instead of the 2-position. Lacks the 5-methyl substitution on the phenoxy group.

- Pharmacological implications: The positional isomerism (2-amino vs. 4-amino) may alter binding affinity to biological targets. For example, 2-amino substitution could enhance hydrogen bonding with enzymes or receptors due to proximity to the acetamide linkage .

Substituted Phenoxy Acetamides with Anti-inflammatory Activity

- Example: 2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide .

- Structural comparison: The bicyclic substituent in the analog introduces steric bulk, which may limit conformational flexibility compared to the target compound’s simpler N-methyl group. The target compound’s 2-amino group could act as a hydrogen bond donor, a feature absent in many anti-inflammatory phenoxy acetamides .

- Activity correlation: Anti-inflammatory activity in analogs is linked to electron-withdrawing groups (e.g., bromo, methoxy) on the phenoxy ring. The 2-amino-5-methyl substitution (electron-donating) in the target compound may shift activity toward alternative pathways, such as antimicrobial or CNS modulation .

Hypoglycemic Acetamide Derivatives

- Example: 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides .

- Key differences: The hypoglycemic analogs feature a thiazolidinedione ring, a known pharmacophore for peroxisome proliferator-activated receptor (PPAR) activation. The target compound lacks this ring but retains the phenoxy-acetamide backbone.

- However, its 2-amino group could facilitate interactions with alternative targets, such as kinases or neurotransmitter receptors .

N-(2-Methoxy-5-methylphenyl)-acetamide

- Molecular formula: C₁₀H₁₃NO₂ .

- Comparison: Replaces the 2-amino group with a methoxy group.

- Biological relevance: Methoxy-substituted acetamides are often explored for pesticidal applications (e.g., alachlor, pretilachlor) . In contrast, the amino group in the target compound may redirect its utility toward pharmaceuticals, such as CNS agents or antimicrobials .

Structure-Activity Relationship (SAR) Analysis

Role of the Amino Group

- Hydrogen bonding: The 2-amino group provides a site for hydrogen bonding, critical for interactions with biological targets like enzymes or DNA. This feature is absent in methoxy- or halogen-substituted analogs .

Impact of Methyl Substitution

- The 5-methyl group on the phenoxy ring likely enhances lipophilicity, improving blood-brain barrier penetration compared to non-methylated analogs. This modification is seen in neuroactive compounds like melatonin analogs .

N-Methylacetamide vs. Other Amides

- Stability : N-methylation protects against hydrolysis, a common degradation pathway for primary amides .

Biological Activity

2-(2-Amino-5-methylphenoxy)-N-methylacetamide is a compound of interest in biological and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- Molecular Formula: C11H14N2O2

- CAS Number: 1016769-07-5

This compound features an amino group, a methoxy group, and an acetamide moiety, which contribute to its biological properties.

The biological activity of this compound primarily involves interactions with specific molecular targets within cells. The mechanisms may include:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation: The compound could interact with various receptors, altering signal transduction pathways.

These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. For example, in vitro assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.3 |

| MCF-7 | 15.8 |

| A549 | 10.5 |

These results indicate that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it exhibited the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 30 |

| P. aeruginosa | 20 |

These findings suggest potential applications in treating bacterial infections.

Case Studies

- Case Study on Anticancer Effects : A study involving the treatment of human leukemia cells with this compound showed a dose-dependent reduction in cell viability, highlighting its potential as an effective anticancer agent.

- Case Study on Antimicrobial Effects : In an experimental model using infected mice, administration of the compound resulted in significant reductions in bacterial load compared to control groups, supporting its use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | IC50 (µM) | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 2-(2-Amino-4-methylphenoxy)-N-methylacetamide | 15.0 | Moderate | Low |

| 3-(3-Amino-4-chlorophenoxy)-N-methylacetamide | 8.0 | High | Moderate |

This table illustrates that while some analogs exhibit similar activities, none match the broad-spectrum efficacy observed with this compound.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(2-amino-5-methylphenoxy)-N-methylacetamide?

The synthesis typically involves substitution reactions between substituted phenols and chloroacetamide derivatives under basic conditions. For example, a similar compound, 2-(2-formylphenoxy)acetamide, was synthesized by reacting salicylaldehyde with 2-chloroacetamide in acetonitrile using K₂CO₃ as a base, followed by 24-hour stirring at room temperature . Reaction progress should be monitored via TLC (e.g., hexane:ethyl acetate 9:1) . Optimization may require adjusting stoichiometry, solvent polarity, or base strength.

Q. How can spectroscopic methods confirm the structural integrity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To verify aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and acetamide carbonyl (δ ~170 ppm).

- FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch), and ~1250 cm⁻¹ (C-O-C ether stretch).

- XRD : For crystalline derivatives, single-crystal XRD provides bond-length and torsion-angle data, critical for confirming stereochemistry .

Q. What purification methods are effective for isolating intermediates in the synthesis pathway?

Liquid-liquid extraction (e.g., ethyl acetate/water) is suitable for separating organic intermediates. For solid products, recrystallization in ethanol or acetonitrile improves purity . Column chromatography with silica gel (hexane:ethyl acetate gradient) may resolve closely related byproducts.

Advanced Research Questions

Q. How can researchers address low yields in the final condensation step of this compound synthesis?

Low yields in condensation reactions (e.g., with cyanoacetic acid) may arise from poor nucleophilicity of the amine intermediate. Strategies include:

- Activating the carbonyl group using coupling agents (e.g., DCC or EDCI).

- Employing acidic conditions to protonate the amine, enhancing electrophilicity .

- Optimizing reaction time and temperature via kinetic studies.

Q. What analytical approaches resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., receptor binding vs. cellular assays) may stem from stereochemical variations or metabolite interference. Solutions include:

- Enantiomeric separation via chiral HPLC.

- Metabolic stability assays (e.g., liver microsome studies) to identify active metabolites .

- Molecular docking simulations to predict binding modes to target proteins .

Q. How can researchers design derivatives to enhance the compound’s pharmacokinetic properties?

Structural modifications should focus on:

- Lipophilicity : Introducing electron-withdrawing groups (e.g., halogens) to modulate logP .

- Metabolic Stability : Replacing labile methyl groups with trifluoromethyl or cyclopropyl moieties.

- Solubility : Adding polar substituents (e.g., hydroxyl or sulfonyl groups) .

Q. What experimental strategies validate the compound’s mechanism of action in pharmacological studies?

- Target Engagement Assays : Use fluorescence polarization or SPR to measure binding affinity to suspected targets.

- Gene Knockdown : CRISPR/Cas9 silencing of putative targets to observe phenotypic changes.

- Proteomics : SILAC-based quantification to identify downstream protein interactions .

Methodological Considerations

Q. How to troubleshoot unexpected byproducts in electrophilic substitution reactions of the phenoxy ring?

Byproducts often arise from competing reaction pathways (e.g., para-substitution instead of ortho). Mitigation includes:

- Steric hindrance: Use bulky directing groups.

- Temperature control: Lower temperatures favor kinetic over thermodynamic products .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.